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Compound of Interest

Compound Name: beta-d-Erythrofuranose

Cat. No.: B1256182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for

the structural characterization and quantification of β-D-erythrofuranose. Detailed experimental

protocols, data presentation tables, and workflow diagrams are included to guide researchers

in their studies of this important furanose sugar.

Introduction
β-D-Erythrofuranose, a four-carbon sugar, is a fundamental building block in various biological

molecules and a key chiral intermediate in the synthesis of numerous pharmaceutical

compounds.[1] Its structural characterization is crucial for understanding its biological function,

ensuring the quality of synthetic intermediates, and for the development of novel therapeutics.

This document outlines the application of major analytical techniques including Nuclear

Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-

ray Crystallography for the comprehensive analysis of β-D-erythrofuranose.

Physicochemical Properties
A summary of the key physicochemical properties of β-D-erythrofuranose is presented in Table

1. This information is essential for sample handling, preparation, and the selection of

appropriate analytical methods.

Table 1: Physicochemical Properties of β-D-Erythrofuranose
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Property Value Reference

Molecular Formula C₄H₈O₄ [1]

Molecular Weight 120.10 g/mol [1]

IUPAC Name (2R,3R,4R)-oxolane-2,3,4-triol [1]

CAS Number 72599-81-6 [1]

Synonyms

beta-d-erythrofuranose,

(2R,3R,4R)-Tetrahydro-2,3,4-

furantriol

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular

structure of β-D-erythrofuranose in solution. Both ¹H and ¹³C NMR are essential for confirming

the identity and purity of the compound.

Expected ¹³C NMR Spectral Data
While a publicly available, fully assigned ¹³C NMR spectrum for β-D-erythrofuranose is not

readily available, spectral data for similar furanose structures can provide an estimation of the

expected chemical shifts.[2][3][4][5] The expected chemical shifts for the four carbon atoms of

the furanose ring are summarized in Table 2.

Table 2: Expected ¹³C NMR Chemical Shifts for β-D-Erythrofuranose

Carbon Atom Expected Chemical Shift (ppm)

C1 (Anomeric) 95 - 105

C2 70 - 80

C3 70 - 80

C4 60 - 70
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Note: These are estimated ranges based on related furanose compounds. Actual values may

vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To acquire a ¹³C NMR spectrum of β-D-erythrofuranose for structural confirmation.

Materials:

β-D-Erythrofuranose sample

Deuterated solvent (e.g., D₂O, DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of β-D-erythrofuranose in 0.5-0.7 mL

of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully

dissolved.

Instrument Setup:

Tune and shim the spectrometer according to standard procedures to optimize the

magnetic field homogeneity.

Set the experiment to a standard ¹³C acquisition with proton decoupling.

Acquisition Parameters (Example for a 400 MHz spectrometer):

Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans (ns): 1024 to 4096 (or more, depending on sample concentration).
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Spectral Width: 0 to 200 ppm.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Integrate the peaks and identify the chemical shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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